Regioselective Nitration: A Critical Step for Formoterol Intermediate Synthesis
The compound is synthesized via a regioselective nitration of 4-hydroxyacetophenone, a critical transformation that is not possible with other acetophenone isomers. This specific synthesis yields a key intermediate in the production of Formoterol fumarate, a long-acting β2 agonist . While no direct yield comparison is available in the provided literature, the successful synthesis of Formoterol depends on the specific 4-hydroxy-3-nitro substitution pattern; alternative isomers would not undergo the same subsequent reactions to produce the correct pharmaceutical intermediate [1].
| Evidence Dimension | Synthetic utility as a pharmaceutical intermediate |
|---|---|
| Target Compound Data | Key intermediate for Formoterol fumarate synthesis, produced via controlled nitration of 4-hydroxyacetophenone. |
| Comparator Or Baseline | 4'-Hydroxyacetophenone (lacks nitro group) or 3'-Nitroacetophenone (lacks hydroxyl group). |
| Quantified Difference | Not quantified; difference is qualitative—the specific substitution pattern is essential for the desired downstream chemical transformations. |
| Conditions | N/A (Class-level inference based on synthetic route requirements). |
Why This Matters
For procurement related to Formoterol production, this compound is a non-substitutable, essential intermediate.
- [1] 4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) Supplier Information. Capot Chemical Co., Ltd. View Source
